2-Methyl-4-phenylbut-3-yn-2-ol
Overview
Description
2-Methyl-4-phenylbut-3-yn-2-ol is an organic compound with the molecular formula C11H12O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a phenyl group and a hydroxyl group attached to a butynyl chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is known that this compound is used as a precursor in the synthesis of various terpenes and terpenoids .
Mode of Action
It is synthesized from the condensation of acetylene and acetone, a process that can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .
Biochemical Pathways
The compound is involved in the synthesis of α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid . It also participates in copper (II)-promoted cycloaddition to azides leading to triazoles .
Result of Action
Its role as a precursor in the synthesis of various terpenes and terpenoids suggests that it contributes to the production of these important organic compounds .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenylbut-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base, such as potassium t-butoxide, or Lewis acid catalysts . The reaction typically involves mixing anhydrous acetone, ethynylbenzene, and potassium t-butoxide, followed by stirring at room temperature for a specified period .
Industrial Production Methods: On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids . The production process involves similar reaction conditions as the laboratory synthesis but is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Methyl-4-phenylbut-3-yn-2-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Comparison with Similar Compounds
2-Phenyl-3-butyn-2-ol: This compound has a similar structure but lacks the methyl group at the second position.
4-Phenyl-3-butyn-2-ol: Similar structure but with different substitution patterns.
Uniqueness: 2-Methyl-4-phenylbut-3-yn-2-ol is unique due to the presence of both a phenyl group and a hydroxyl group attached to a butynyl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-methyl-4-phenylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPXYICBZMASCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302174 | |
Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-19-3 | |
Record name | 1719-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-2-methyl-3-butyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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